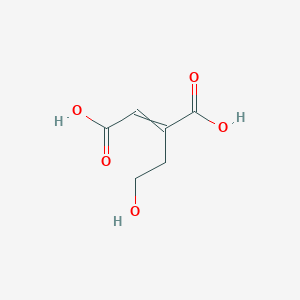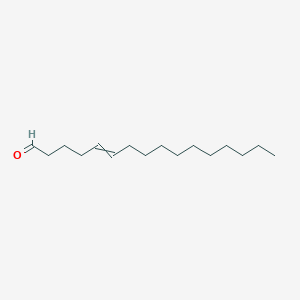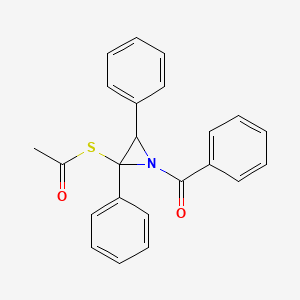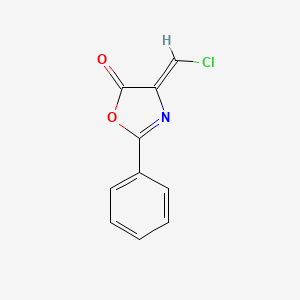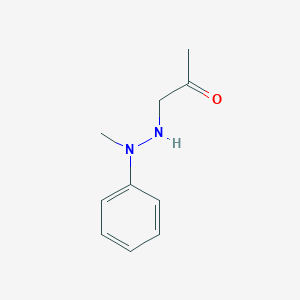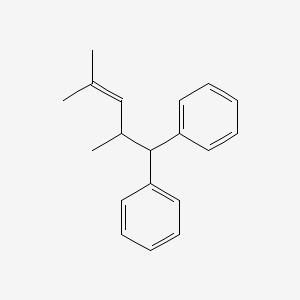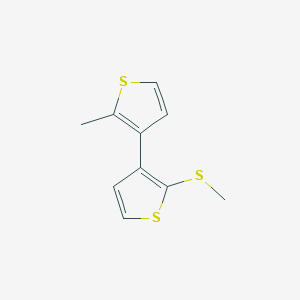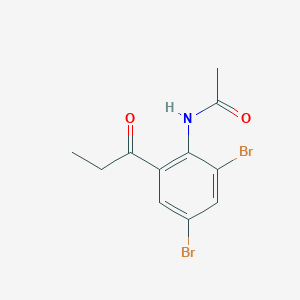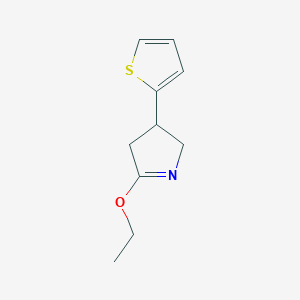![molecular formula C22H20O4S2 B14385052 1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene CAS No. 87802-84-4](/img/structure/B14385052.png)
1,1'-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is an organic compound characterized by its unique structure, which includes a phenyl group attached to a butene backbone with disulfonyl and dibenzene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene typically involves the reaction of 1-phenyl-1-butene with sulfonyl chloride derivatives under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the disulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove any impurities and obtain the desired compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the disulfonyl groups to thiol groups under specific conditions.
Substitution: The phenyl and butene groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, thiol-substituted compounds, and various substituted phenyl and butene derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene involves its interaction with molecular targets through its functional groups. The disulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The phenyl and butene groups may also interact with cellular membranes, affecting their integrity and function. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[(1-Buten-3-yne-1,4-diyl)dibenzene]
- 1,1’-(1,3-Butadiyne-1,4-diyl)dibenzene
- 4-Phenyl-1-butene
Uniqueness
1,1’-[(1-Phenylbut-1-ene-4,4-diyl)disulfonyl]dibenzene is unique due to its disulfonyl linkage, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
87802-84-4 |
|---|---|
Molekularformel |
C22H20O4S2 |
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
4,4-bis(benzenesulfonyl)but-1-enylbenzene |
InChI |
InChI=1S/C22H20O4S2/c23-27(24,20-14-6-2-7-15-20)22(18-10-13-19-11-4-1-5-12-19)28(25,26)21-16-8-3-9-17-21/h1-17,22H,18H2 |
InChI-Schlüssel |
SLQDPNDTLQMNHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCC(S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


